3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid
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Overview
Description
3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with ethoxy, iodo, and phenylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of ethoxy and phenylcarbonyl groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylcarbonyl group, converting it to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodo group.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce alcohols.
- Substitution reactions can result in various substituted benzoic acid derivatives.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbonyl group can form hydrogen bonds and hydrophobic interactions with active sites, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
- 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
- 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
Comparison: Compared to similar compounds, 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid is unique due to the presence of the phenylcarbonyl group, which enhances its ability to interact with biological targets. This structural feature distinguishes it from other derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4-benzoyloxy-3-ethoxy-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO5/c1-2-21-13-9-11(15(18)19)8-12(17)14(13)22-16(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTYVJWTLRHCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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